molecular formula C20H28BrN3OS B304976 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide

3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B304976
M. Wt: 438.4 g/mol
InChI Key: RXJPIDNNBARJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its antitumor and antimicrobial activities by inhibiting the growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. It has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and potential use as a therapeutic agent for cancer and bacterial infections. Another direction is to explore its potential applications in materials science, such as its use as a building block for the synthesis of functional materials. Additionally, more research can be done to optimize its fluorescent properties for use as a probe in protein-protein interaction studies.
In conclusion, 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is a compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-undecyl-1,3,4-thiadiazol-2-amine with 3-bromo-benzoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the pure compound.

Scientific Research Applications

3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor and antimicrobial activities. In biochemistry, it has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. In materials science, it has been used as a building block for the synthesis of functional materials.

properties

Product Name

3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C20H28BrN3OS

Molecular Weight

438.4 g/mol

IUPAC Name

3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C20H28BrN3OS/c1-2-3-4-5-6-7-8-9-10-14-18-23-24-20(26-18)22-19(25)16-12-11-13-17(21)15-16/h11-13,15H,2-10,14H2,1H3,(H,22,24,25)

InChI Key

RXJPIDNNBARJLU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCCCCCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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